![molecular formula C15H24N4O3S B2614010 7-Hexyl-8-(2-methoxyethylsulfanyl)-3-methylpurine-2,6-dione CAS No. 488131-72-2](/img/structure/B2614010.png)
7-Hexyl-8-(2-methoxyethylsulfanyl)-3-methylpurine-2,6-dione
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Description
7-Hexyl-8-(2-methoxyethylsulfanyl)-3-methylpurine-2,6-dione, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. This receptor is a member of the purinergic family of G protein-coupled receptors and is involved in various physiological processes, including platelet aggregation, thrombosis, and vasoconstriction. MRS2500 has been extensively studied for its potential use in treating various diseases and disorders.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Cytostatic Activity : A comprehensive study explored the synthesis of 7-(het)aryl- and 7-ethynyl-7-deazapurine ribonucleosides, incorporating various substituents such as methoxy, methylsulfanyl, and methyl groups. These compounds exhibited significant cytotoxic activities at low nanomolar concentrations, suggesting their potential in cancer research. The study demonstrated promising activity against Mycobacterium bovis and the hepatitis C virus, highlighting the versatility of these purine derivatives in antimicrobial and antiviral research Petr Nauš et al., 2014.
Antiviral Profiling of Thieno-Fused 7-Deazapurine Ribonucleosides : Another notable study involved the synthesis of thieno-fused 7-deazapurine ribonucleosides, leading to the discovery of compounds with submicromolar in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines. Some of these compounds also showed antiviral activity against HCV, indicating their potential in developing new therapeutic agents M. Tichy et al., 2017.
properties
IUPAC Name |
7-hexyl-8-(2-methoxyethylsulfanyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-4-5-6-7-8-19-11-12(16-15(19)23-10-9-22-3)18(2)14(21)17-13(11)20/h4-10H2,1-3H3,(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCKMOKBOKGYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1SCCOC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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